2-Chloro-1-(2-(méthoxyméthyl)pyrrolidin-1-yl)butan-1-one

Vue d'ensemble

Description

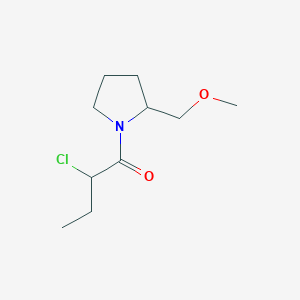

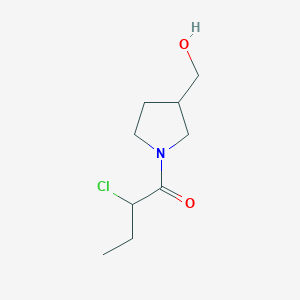

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés de pyrrolidinone ont montré des propriétés antimicrobiennes significatives. Ils peuvent être synthétisés pour cibler une variété de pathogènes, y compris les bactéries et les champignons. La présence du groupement pyrrolidinone dans un composé peut améliorer sa capacité à inhiber la croissance des micro-organismes, ce qui en fait un échafaudage précieux pour le développement de nouveaux agents antimicrobiens .

Activité anticancéreuse

La recherche indique que certains dérivés de pyrrolidinone présentent des activités anticancéreuses. Ces composés peuvent interférer avec la prolifération des cellules cancéreuses, induire l'apoptose et peuvent être utilisés pour concevoir des médicaments anticancéreux puissants. Les caractéristiques structurales de la pyrrolidinone, telles que les groupes chloro et méthoxyméthyle, peuvent être modifiées pour optimiser leur interaction avec les cellules cancéreuses .

Activité anti-inflammatoire

Le potentiel anti-inflammatoire des dérivés de pyrrolidinone en fait des candidats pour le traitement des maladies inflammatoires. Ils peuvent moduler la réponse inflammatoire de l'organisme, réduisant ainsi le gonflement et la douleur. Cette application est particulièrement pertinente dans le développement de traitements pour les affections inflammatoires chroniques .

Activité antidépressive

Les dérivés de pyrrolidinone ont été associés à des effets antidépresseurs. Leur structure chimique leur permet de traverser la barrière hémato-encéphalique et d'interagir avec les récepteurs du système nerveux central, ce qui peut influencer l'humeur et le comportement. Cette propriété est explorée dans la synthèse de nouveaux médicaments antidépresseurs .

Activité anti-VHC

Des composés contenant le cycle pyrrolidinone ont montré une activité contre le virus de l'hépatite C (VHC). Ils peuvent être conçus pour perturber le processus de réplication virale, offrant ainsi une voie vers de nouveaux médicaments antiviraux ciblant spécifiquement le VHC .

Applications synthétiques

Les dérivés de pyrrolidinone sont utilisés en synthèse organique comme intermédiaires. Ils peuvent être impliqués dans diverses réactions chimiques pour produire une large gamme de molécules complexes. Leur polyvalence en synthèse les rend précieux en chimie médicinale pour la création d'agents pharmacologiques divers .

Applications agrochimiques

Dans le domaine de l'agrochimie, les dérivés de pyrrolidinone peuvent être utilisés pour développer de nouveaux pesticides et herbicides. Leur activité biologique peut être adaptée pour lutter efficacement contre les ravageurs et les mauvaises herbes, contribuant ainsi à la protection des cultures et à la productivité agricole .

Applications industrielles

Au-delà de leurs utilisations biologiques, les dérivés de pyrrolidinone trouvent des applications dans l'industrie. Ils peuvent faire partie de formulations pour des matériaux aux propriétés spécifiques ou être utilisés dans des procédés nécessitant des réactions chimiques particulières. Cela élargit la portée des dérivés de pyrrolidinone au-delà des produits pharmaceutiques et agrochimiques .

Mécanisme D'action

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds

Mode of action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives can have diverse ADME properties .

Analyse Biochimique

Biochemical Properties

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, enabling it to bind to various active sites of enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The chloro group can form hydrogen bonds and participate in halogen bonding, while the methoxymethyl group can enhance lipophilicity, facilitating membrane permeability and interactions with hydrophobic pockets in proteins .

Cellular Effects

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one has been observed to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it has been shown to impact cellular metabolism by modulating the activity of enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one involves its binding interactions with various biomolecules. The pyrrolidine ring allows it to fit into the active sites of enzymes, where it can form hydrogen bonds and hydrophobic interactions. The chloro group can participate in halogen bonding, enhancing the binding affinity to target proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in gene expression . These effects are consistent over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, it has been observed to modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the inhibition of key metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which may retain biological activity . The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is transported and distributed through interactions with specific transporters and binding proteins. The methoxymethyl group enhances its lipophilicity, facilitating its diffusion across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution is also influenced by its interactions with plasma proteins, which can affect its bioavailability and overall pharmacokinetics.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one is determined by its interactions with targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localizations are likely due to the presence of targeting signals within its structure, directing it to these organelles. The compound’s activity and function can be influenced by its subcellular localization, as it can interact with specific organelle-associated proteins and enzymes.

Propriétés

IUPAC Name |

2-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-5-8(12)7-14-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOVAKRFEFWQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC1COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)

![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)